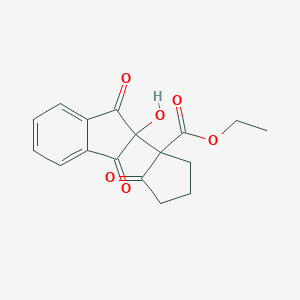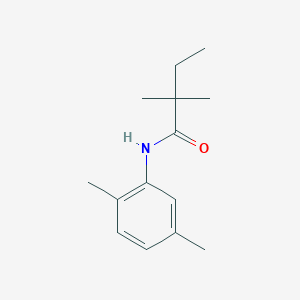
3-(4-Chlorophenyl)-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-1H-pyrazol-5-ol is a chemical compound that belongs to the pyrazole family. It is also known as CPP or 4-chloro-3-hydroxypyrazole. CPP has gained significant attention in the scientific community due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
CPP has been extensively studied for its potential applications in various fields. In pharmaceuticals, CPP has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agrochemicals, CPP has been shown to have herbicidal and fungicidal properties, making it a potential candidate for crop protection. In materials science, CPP has been investigated for its potential applications in organic electronics, such as organic field-effect transistors.
Wirkmechanismus
The mechanism of action of CPP is not fully understood, but it is believed to act on various targets in the body. In pharmaceuticals, CPP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. In agrochemicals, CPP has been shown to inhibit the activity of various enzymes involved in plant growth and development.
Biochemical and Physiological Effects
CPP has been shown to have various biochemical and physiological effects in the body. In pharmaceuticals, CPP has been shown to reduce inflammation, inhibit tumor growth, and improve cognitive function. In agrochemicals, CPP has been shown to inhibit plant growth and development, leading to herbicidal and fungicidal effects. In materials science, CPP has been investigated for its electronic properties, such as its ability to conduct electricity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CPP in lab experiments include its low toxicity, high purity, and availability. However, the limitations of using CPP include its limited solubility in water and its potential instability under certain conditions.
Zukünftige Richtungen
There are several future directions for the research on CPP. In pharmaceuticals, further studies are needed to investigate its potential as a drug candidate for the treatment of neurodegenerative disorders. In agrochemicals, further studies are needed to investigate its potential as a crop protection agent. In materials science, further studies are needed to investigate its potential applications in organic electronics. Additionally, further studies are needed to investigate the mechanism of action of CPP and its potential side effects.
In conclusion, CPP is a chemical compound with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of CPP in these fields.
Synthesemethoden
CPP can be synthesized using various methods, including the reaction of 4-chloroacetophenone with hydrazine hydrate, followed by cyclization with sodium hydroxide. Another method involves the reaction of 4-chloroaniline with ethyl acetoacetate, followed by cyclization with hydrazine hydrate. The purity and yield of CPP can be improved by using different solvents and reaction conditions.
Eigenschaften
Molekularformel |
C9H7ClN2O |
|---|---|
Molekulargewicht |
194.62 g/mol |
IUPAC-Name |
5-(4-chlorophenyl)-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C9H7ClN2O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-5H,(H2,11,12,13) |
InChI-Schlüssel |
XZMSVZSBWKIRSP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)NN2)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=O)NN2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-2-(5-{4-nitrophenyl}-1,3,4-oxadiazol-2-yl)-4,6-dimethylthieno[2,3-b]pyridine](/img/structure/B259538.png)
![N-benzyl-2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-methylacetamide](/img/structure/B259539.png)
![2-[Benzyl-(4-chloro-benzenesulfonyl)-amino]-N-(2-methoxy-ethyl)-acetamide](/img/structure/B259540.png)

![5-(2,4-dimethylphenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B259545.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B259547.png)





![N-(2-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitrobenzamide](/img/structure/B259561.png)
![methyl (5E)-5-[(4-methoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B259563.png)
